molecular formula C23H26N2O2S B2728122 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE CAS No. 872206-78-5

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2728122
CAS No.: 872206-78-5
M. Wt: 394.53
InChI Key: SLVSZINKWUVDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antimalarial properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also intercalate into DNA, disrupting the replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is unique due to its specific structural features, including the tosyl group and the piperidine moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-6-9-19(10-7-16)28(26,27)22-14-24-21-11-8-17(2)13-20(21)23(22)25-12-4-5-18(3)15-25/h6-11,13-14,18H,4-5,12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVSZINKWUVDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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